The Core Composition of Matrigel: An In-depth Technical Guide
The Core Composition of Matrigel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrigel is a soluble basement membrane extract derived from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma.[1] This complex, protein-rich hydrogel is one of the most widely utilized tools in biomedical research, providing a physiologically relevant microenvironment for 2D and 3D cell culture. Its ability to mimic the native extracellular matrix (ECM) makes it an invaluable resource for studying cell behavior, including differentiation, proliferation, and migration, as well as for applications in tissue engineering, organoid culture, and cancer research.[2] This technical guide provides a detailed overview of the composition of Matrigel, presenting quantitative data, experimental protocols for its key applications, and visualizations of the core signaling pathways it activates.
Data Presentation: The Composition of Matrigel
The composition of Matrigel can exhibit batch-to-batch variability, a critical consideration for experimental reproducibility.[3] However, it is primarily composed of a consistent set of major extracellular matrix proteins and a cocktail of growth factors. The total protein concentration of standard Matrigel typically ranges from 8 to 12 mg/mL, with high concentration (HC) formulations also available.[4]
Major Protein Components
The predominant proteins in Matrigel are laminin, collagen IV, and entactin (also known as nidogen). These structural proteins self-assemble to form a sheet-like structure characteristic of the basement membrane.
| Protein Component | Approximate Percentage of Total Protein | Function |
| Laminin | ~60% | A major component of the basal lamina, crucial for cell adhesion, differentiation, and migration.[1][5] |
| Collagen IV | ~30% | Forms a network that provides tensile strength and structural integrity to the basement membrane.[1][5] |
| Entactin (Nidogen) | ~8% | A glycoprotein that cross-links laminin and collagen IV, stabilizing the basement membrane structure.[1] |
| Heparan Sulfate Proteoglycans (e.g., Perlecan) | Variable | Contribute to the structure and signaling functions of the basement membrane, binding and sequestering growth factors. |
Growth Factor Composition
Matrigel contains a variety of growth factors that are naturally produced by the EHS tumor cells. These growth factors can significantly influence cellular behavior. For experiments requiring a more defined signaling environment, a Growth Factor Reduced (GFR) formulation of Matrigel is available.
| Growth Factor | Concentration Range in Standard Matrigel | Typical Concentration in GFR Matrigel |
| Insulin-like Growth Factor-1 (IGF-1) | 11 - 24 ng/mL | 5 ng/mL |
| Transforming Growth Factor-β (TGF-β) | 1.7 - 4.7 ng/mL | 1.7 ng/mL |
| Epidermal Growth Factor (EGF) | 0.5 - 1.3 ng/mL | <0.5 ng/mL |
| Platelet-Derived Growth Factor (PDGF) | 5 - 48 pg/mL | <5 pg/mL |
| Basic Fibroblast Growth Factor (bFGF) | <0.1 pg/mL | Not Determined |
| Nerve Growth Factor (NGF) | <0.2 ng/mL | <0.2 ng/mL |
| Vascular Endothelial Growth Factor (VEGF) | 5.0 - 7.5 ng/mL | 1.0 - 1.5 ng/mL |
Data sourced from Corning Matrigel® Matrix FAQs.[1]
Key Signaling Pathways Activated by Matrigel
The interaction of cells with Matrigel is primarily mediated by integrins, a family of transmembrane receptors that recognize and bind to ECM components like laminin and collagen IV. This binding initiates a cascade of intracellular signaling events that regulate a wide range of cellular functions. The two major signaling hubs activated by Matrigel are the Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.
Integrin-Mediated Signaling through Focal Adhesion Kinase (FAK)
Upon integrin clustering at sites of cell-matrix adhesion, FAK is recruited to the focal adhesions and autophosphorylated. This creates a docking site for Src family kinases, leading to the full activation of FAK. Activated FAK then phosphorylates numerous downstream targets, influencing cell survival, proliferation, and migration. A key downstream cascade is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
Caption: Integrin-FAK-MAPK/ERK Signaling Pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade activated by cell adhesion to Matrigel. FAK can directly bind to the p85 subunit of PI3K, leading to its activation. Additionally, growth factors present in Matrigel can bind to their respective receptor tyrosine kinases (RTKs), which also activates the PI3K/Akt pathway. This pathway is a central regulator of cell survival, growth, and proliferation.
Caption: Matrigel-activated PI3K/Akt Signaling Pathway.
Experimental Protocols
Matrigel is utilized in a wide array of experimental procedures. Below are detailed methodologies for some of the most common applications.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a layer of Matrigel, mimicking the process of metastasis.
Methodology:
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Thawing and Coating: Thaw Matrigel on ice overnight. Dilute Matrigel to the desired concentration (typically 0.5-1 mg/mL) with cold, serum-free cell culture medium. Add 100 µL of the diluted Matrigel solution to the upper chamber of a transwell insert (typically with an 8 µm pore size). Incubate at 37°C for at least 1 hour to allow for gelation.
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Cell Preparation: Culture cells to sub-confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
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Assay Setup: Remove any excess medium from the rehydrated Matrigel. Add 200 µL of the cell suspension to the upper chamber of the transwell insert. In the lower chamber, add 500 µL of medium containing a chemoattractant (e.g., 10% fetal bovine serum).
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Incubation: Incubate the plate at 37°C in a humidified incubator for 12-48 hours, depending on the cell type.
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Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde. Stain the cells with a solution such as crystal violet. Count the number of stained cells in several fields of view under a microscope.
Caption: Workflow for a Matrigel Invasion Assay.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a layer of Matrigel, a hallmark of angiogenesis.
Methodology:
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Coating: Thaw Matrigel on ice. Add 50-100 µL of undiluted Matrigel to each well of a pre-chilled 96-well plate. Ensure the Matrigel is spread evenly. Incubate at 37°C for 30-60 minutes to allow for gelation.
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Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate growth medium. Seed 1-2 x 10^4 cells per well onto the surface of the polymerized Matrigel.
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Incubation: Incubate the plate at 37°C for 4-18 hours. Monitor the formation of tube-like structures at regular intervals using a microscope.
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Analysis: Capture images of the tube networks. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: Workflow for an In Vitro Tube Formation Assay.
Organoid Culture
Matrigel provides the essential scaffold for the 3D culture and differentiation of stem cells into organoids.
Methodology:
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Preparation: Thaw Matrigel on ice. Pre-warm a multi-well culture plate at 37°C.
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Cell Encapsulation: Harvest stem cells or tissue fragments and resuspend them in a small volume of appropriate culture medium. Mix the cell suspension with cold, liquid Matrigel at a 1:1 to 1:4 ratio (cells to Matrigel).
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Doming: Carefully dispense 20-50 µL drops (domes) of the cell-Matrigel mixture into the center of the pre-warmed wells.
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Gelation: Invert the plate and incubate at 37°C for 10-20 minutes to allow the domes to polymerize without the cells settling at the bottom.
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Culture: After polymerization, carefully add pre-warmed organoid culture medium to each well, avoiding disruption of the domes. Culture the organoids at 37°C, changing the medium every 2-3 days.
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Passaging: Organoids can be passaged by mechanically disrupting the Matrigel domes and replating the organoid fragments in fresh Matrigel.
Caption: Workflow for 3D Organoid Culture in Matrigel.
Conclusion
Matrigel is a powerful and versatile tool in the arsenal of researchers in the life sciences. Its complex and physiologically relevant composition provides an invaluable platform for studying a wide range of cellular processes in a 3D context. A thorough understanding of its components, the signaling pathways it activates, and the standardized protocols for its use is essential for conducting robust and reproducible research. This guide provides a foundational understanding of these aspects, empowering researchers to effectively harness the potential of Matrigel in their scientific endeavors.
References
- 1. corning.com [corning.com]
- 2. Corning® Matrigel® Matrix for Organoids | Disease Modeling and Drug Discovery | Corning [corning.com]
- 3. In-Depth Comparison of Matrigel Dissolving Methods on Proteomic Profiling of Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PXD005696 - Proteomics of Matrigel, LC-MS/MS - OmicsDI [omicsdi.org]
- 5. corning.com [corning.com]
